

# Structural Analysis of Dicyclopropylethanedione Crystals: A Technical Overview

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## Compound of Interest

Compound Name: *Dicyclopropylethanedione*

Cat. No.: *B15342902*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available crystallographic data for **dicyclopropylethanedione** (C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>). The information presented is compiled from existing literature and structural databases, offering a foundational understanding of the solid-state conformation and packing of this molecule. While a comprehensive set of atomic coordinates and detailed experimental protocols from the primary literature were not publicly accessible, this document summarizes the core crystallographic parameters and provides a generalized experimental workflow.

## Crystallographic Data Summary

The crystal structure of **dicyclopropylethanedione** has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These data provide the fundamental geometric framework of the crystal lattice and the individual molecules within it.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>
Formula Weight	138.16 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
Molecules per Unit Cell (Z)	2

Table 2: Unit Cell Dimensions

Parameter	Value (Å)
a	6.317
b	9.990
c	6.078
Parameter	Value (°)
α	90
β	90.34
γ	90
Parameter	Value (Å <sup>3</sup> )
Volume	383.4

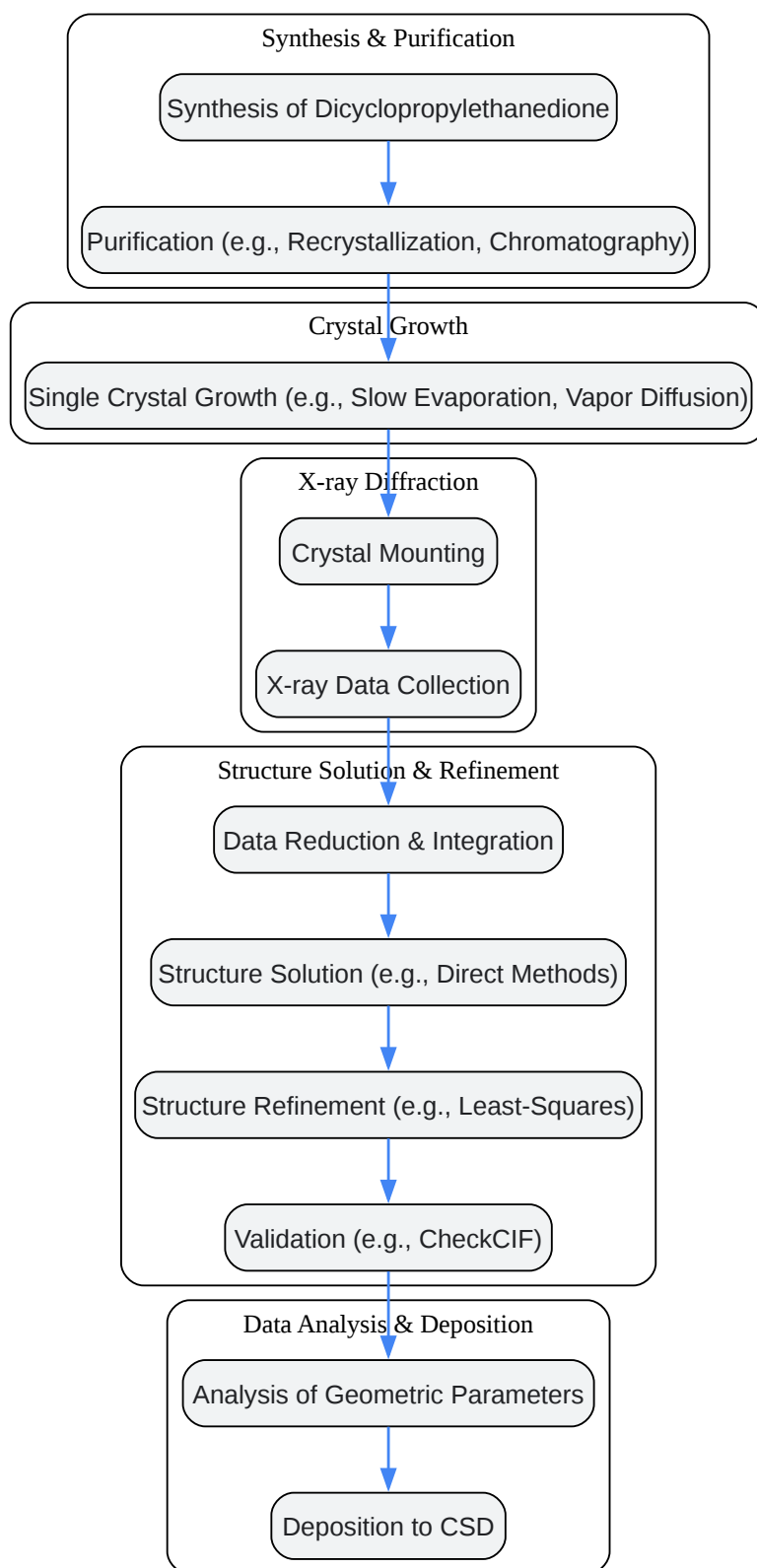
Note: Detailed bond lengths, bond angles, and torsion angles for **dicyclopropylethanedione** were not available in the publicly accessible literature. This information is typically found within the full experimental section of the original publication or in the associated Crystallographic Information File (CIF) deposited with the Cambridge Structural Database (CSD).

## Molecular Conformation and Packing

The crystallographic analysis reveals that the **dicyclopropylethanedione** molecule possesses a center of symmetry in the crystal lattice. The two carbonyl (CO) groups adopt a trans conformation relative to each other. Furthermore, each carbonyl group is oriented cis with respect to the adjacent cyclopropane ring, resulting in a bisected conformation. This specific arrangement minimizes steric hindrance and dictates the intermolecular interactions within the crystal.

## Experimental Protocols: A Generalized Workflow

While the specific experimental details for the structural analysis of **dicyclopropylethanedione** were not available, a general methodology for such an analysis is presented below. This workflow outlines the typical steps involved in determining the crystal structure of a small organic molecule.



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Generalized workflow for crystal structure determination.

## Signaling Pathways and Logical Relationships

As this guide focuses on the static crystal structure of a small molecule, there are no associated signaling pathways to depict. The logical relationship in this context is the experimental workflow leading to the final structural model, as illustrated in the diagram above.

## Conclusion

The available data indicates that **dicyclopropylethanedione** crystallizes in the monoclinic space group  $P2_1/n$  with two molecules per unit cell. The molecule adopts a centrosymmetric conformation with trans carbonyl groups, each bisecting the adjacent cyclopropane ring. For researchers and drug development professionals, this foundational structural information can inform computational modeling, conformational analysis, and the design of derivatives with specific solid-state properties. Access to the full crystallographic dataset, likely through the Cambridge Structural Database, would be necessary for a more in-depth quantitative analysis of the molecular geometry.

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